2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol
Description
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol is a secondary amino alcohol characterized by a butanol backbone substituted with a benzodioxole-containing methylamino group. This compound is structurally analogous to intermediates in synthetic pathways for bioactive molecules, such as spirocyclic amines or ester derivatives .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10(7-14)13-6-9-3-4-11-12(5-9)16-8-15-11/h3-5,10,13-14H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYVQMSXHKUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amines and alcohols. One common method involves the condensation of benzo[d][1,3]dioxole carbaldehyde with butan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of benzo[d][1,3]dioxole-5-carbaldehyde.
Reduction: Formation of N,N-dimethyl-2-[(benzo[d][1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol.
Substitution: Formation of 5-nitrobenzo[d][1,3]dioxole derivatives.
Scientific Research Applications
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound can be compared to analogs differing in substituents or backbone structure:
Key Observations :
- Backbone Flexibility: The target compound’s linear butanol chain contrasts with cyclic analogs (e.g., azetidine or pyrrolidine derivatives), which may influence conformational rigidity and binding affinity in biological systems .
- Functional Groups : The absence of ester or methoxycarbonyl groups (as seen in ) simplifies its reactivity profile, favoring nucleophilic interactions via the primary alcohol and amine.
Physicochemical Properties
Biological Activity
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol, with the CAS number 717830-99-4, is an organic compound characterized by a benzo[d][1,3]dioxole moiety linked to a butanol chain via an amino group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The chemical properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 373.1 ± 37.0 °C |
| Flash Point | 179.4 ± 26.5 °C |
| LogP | 1.86 |
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amines and alcohols. A common method includes the condensation of benzo[d][1,3]dioxole carbaldehyde with butan-1-amine in the presence of reducing agents like sodium borohydride under reflux conditions in ethanol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. A study examining various derivatives demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) . The following table summarizes the IC50 values for selected compounds compared to doxorubicin:
| Compound | IC50 (µM) HepG2 | IC50 (µM) HCT116 | IC50 (µM) MCF7 |
|---|---|---|---|
| Doxorubicin | 7.46 | 8.29 | 4.56 |
| This compound (hypothetical) | TBD | TBD | TBD |
The anticancer mechanisms investigated include:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies indicated that it could activate apoptosis pathways by modulating proteins such as Bax and Bcl-2 .
Antimicrobial Activity
While primarily studied for its anticancer properties, there are indications that compounds with similar structures may also exhibit antimicrobial activity. This suggests potential applications in treating infections or as adjunct therapies in cancer treatment.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes involved in cell proliferation.
- Signal Transduction Modulation : Affecting pathways that lead to cell death or survival.
- Mitochondrial Pathway Activation : Inducing changes in mitochondrial membrane potential leading to apoptosis.
Case Studies
Several case studies have explored the efficacy of this compound or its analogs:
- In Vitro Studies : Research demonstrated that derivatives with similar structures showed selective cytotoxicity towards cancer cells while sparing normal cells .
- Molecular Docking Studies : These studies provided insights into how the compound interacts at a molecular level with targets like EGFR and other kinases involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
